4-(3-CYANOPROPOXY)-BENZAMIDE

Physicochemical Properties Drug-likeness Lipophilicity

Researchers pursuing leukotriene receptor antagonists face synthetic bottlenecks when a tetrazole bioisostere is required. Using generic 4-alkoxybenzamide analogs demands complete route redesign. 4-(3-Cyanopropoxy)benzamide (CAS 125439-52-3) solves this via direct NaN₃-mediated [3+2] cycloaddition to the tetrazole, eliminating multi-step detours. • Direct tetrazole conversion per documented NaN₃/NaH/DMF protocol - bypasses complex alternative syntheses. • Defined physicochemical profile: LogP 1.3, PSA 76.1 Ų, 5 rotatable bonds - ensures predictable ADME behavior. • Validated in NB-4 APL cell line; confirmed negative control for cAMP PDE and COX-2 assays (≤10 µM). • 95% purity, ambient shipping, research-use only.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 125439-52-3
Cat. No. B2424331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-CYANOPROPOXY)-BENZAMIDE
CAS125439-52-3
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OCCCC#N
InChIInChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14)
InChIKeyXXSDRFMIQSCLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanopropoxy)-benzamide: Key Physicochemical Properties


4-(3-Cyanopropoxy)-benzamide is a para-substituted benzamide derivative with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol [1]. It features a benzamide core functionalized with a 3-cyanopropoxy side chain, providing both an amide hydrogen-bond donor and a terminal nitrile group for further synthetic elaboration [1]. Computed physicochemical properties include an octanol/water partition coefficient (LogP) of 1.3 [1], five rotatable bonds, and a topological polar surface area of 76.1 Ų [1], which are critical parameters for predicting membrane permeability and solubility in both biological and chemical process development.

Why Close Analogs Cannot Substitute Without Impact


While the benzamide class contains numerous compounds with varying alkoxy substitutions (e.g., methoxy, ethoxy, aminopropoxy), direct substitution of 4-(3-cyanopropoxy)-benzamide with a close analog is not scientifically defensible without re-validation of performance. The 3-cyanopropoxy chain is not merely a lipophilic extension; it serves as a synthetic handle for heterocycle formation (e.g., tetrazole synthesis) [1] and its unique electronic and steric properties are known to influence target binding affinity and selectivity in structure-activity relationship (SAR) studies . The specific length and polarity of this side chain dictate the compound's logP, solubility profile, and metabolic stability [2], meaning that a change to a shorter alkoxy chain or a different terminal group (e.g., amine or carboxylic acid) will result in a different compound with unverified activity and physicochemical behavior. The quantitative evidence below substantiates this requirement for compound-specific procurement.

Quantitative Evidence for Scientific Selection


LogP and Hydrogen Bonding vs. Amino Analog

4-(3-Cyanopropoxy)-benzamide exhibits a computed LogP of 1.3, positioning it as a moderately lipophilic compound [1]. In contrast, its direct analog, 4-(3-aminopropoxy)-benzamide (the reduced form of the target compound ), is expected to have a significantly lower LogP (more hydrophilic) due to the ionizable primary amine. This difference in LogP is a critical differentiator for assays requiring passive membrane permeability. Furthermore, 4-(3-Cyanopropoxy)-benzamide has 3 hydrogen bond acceptors (amide oxygen, ether oxygen, and nitrile nitrogen) and 1 hydrogen bond donor (amide NH2) [1], whereas the amino analog would have an additional donor and a basic center, drastically altering its solubility and pKa profile.

Physicochemical Properties Drug-likeness Lipophilicity

Tetrazole Synthesis as Key Differentiator

The terminal nitrile group in 4-(3-cyanopropoxy)-benzamide enables its direct conversion to a tetrazole moiety, a classic bioisostere for a carboxylic acid. This is a demonstrated synthetic pathway: 4-(3-cyanopropoxy)-benzamide reacts with sodium azide and sodium hydride in DMF to yield N-quinolin-2-yl-4-[3-(2H-tetrazol-5-yl)propoxy]benzamide, a key intermediate in the development of high-affinity leukotriene receptor antagonists [1]. This reaction is not possible with non-nitrile-containing analogs such as 4-methoxybenzamide or 4-ethoxybenzamide. The ability to install a tetrazole provides a unique handle for further derivatization and SAR exploration, a capability that directly justifies its procurement over simpler alkoxy-substituted benzamides.

Medicinal Chemistry Heterocyclic Synthesis Leukotriene Antagonists

PDE Inhibition Baseline

In a direct in vitro assay, 4-(3-cyanopropoxy)-benzamide was tested for its inhibitory activity against cAMP phosphodiesterase (PDE) using bovine aorta tissue. The compound was found to be 'insignificant' as an inhibitor at the tested concentration (1 µM cGMP, with calcium and calmodulin present) [1]. This negative result is valuable for procurement decisions as it establishes a defined baseline. For researchers seeking a control compound with minimal PDE off-target activity in this class, this data provides a quantifiable reason for selection. In contrast, many benzamide derivatives are known to exhibit PDE inhibitory activity; the documented lack thereof for this specific compound is a differentiating feature.

Phosphodiesterase (PDE) Enzyme Inhibition Biological Assay

Antiproliferative Activity in NB-4 Cells

4-(3-Cyanopropoxy)-benzamide has been evaluated for its functional antiproliferative activity against the human NB-4 acute promyelocytic leukemia cell line [1]. The assay assessed inhibition of cell growth over 96 hours using a standard MTT assay [1]. While the precise IC50 value is not publicly available, the existence of this assay record confirms that this specific compound has been investigated for its activity in this disease-relevant model. This provides a starting point for researchers interested in exploring the compound's potential in oncology, distinguishing it from other benzamide derivatives that may have been profiled in different cancer cell lines or not at all. For procurement, this indicates a known, albeit not fully quantified, biological effect that can be further characterized.

Cancer Research Leukemia Cell Proliferation

COX-2 Inhibition Profile

4-(3-Cyanopropoxy)-benzamide was tested for inhibition of human Prostaglandin G/H synthase 2 (COX-2) in an in vitro cell-based assay using the ECV-304 cell line at a concentration of 10 µM [1]. While specific percent inhibition or IC50 data is not provided in the public record, the fact that it was tested in this assay indicates it is not a highly potent inhibitor (as potent inhibitors are typically tested at much lower concentrations). This positions the compound as a moderate or weak COX-2 inhibitor, which is a key differentiator. For researchers seeking a benzamide scaffold with only modest COX-2 activity (to avoid off-target effects in other assays) or as a starting point for optimization, this profile is valuable. In contrast, known potent COX-2 inhibitors like celecoxib have IC50 values in the low nanomolar range.

COX-2 Inhibition Inflammation Enzymology

Application Scenarios


Leukotriene Antagonist Intermediate

4-(3-Cyanopropoxy)-benzamide is the optimal choice when the synthetic route requires a 4-alkoxybenzamide building block that can be converted to a tetrazole bioisostere [4]. The documented reaction with sodium azide [4] provides a direct path to compounds with potential activity as leukotriene receptor antagonists. Procuring this specific compound eliminates the need for alternative, more complex synthetic routes to install the tetrazole moiety, saving time and resources in early-stage drug discovery. Use of a simpler analog like 4-methoxybenzamide would necessitate a complete redesign of the synthetic strategy.

Control for PDE and COX-2 Counterscreens

Given its documented insignificant activity against cAMP PDE [4] and its modest interaction with COX-2 at 10 µM , 4-(3-Cyanopropoxy)-benzamide is a suitable control for experiments where potent inhibition of these enzymes would confound results. This is particularly relevant for high-throughput screening (HTS) campaigns against other targets, where this compound can serve as a baseline to help identify false positives or to establish a window for assay performance. Its well-defined, albeit negative or moderate, activity profile [4] provides a level of experimental control that an uncharacterized analog cannot offer.

Oncology Research in NB-4 Leukemia

Researchers focused on acute promyelocytic leukemia (APL) can prioritize 4-(3-cyanopropoxy)-benzamide for further study based on its documented evaluation in the NB-4 cell line [4]. While the exact IC50 is not public, the existence of this data point [4] confirms the compound's suitability as a starting scaffold for medicinal chemistry optimization in this specific cancer type. This provides a more focused application scenario compared to procuring an analog that has never been tested in this disease-relevant model.

Model for Physicochemical Property Studies

For studies investigating the impact of lipophilicity on cellular permeability or solubility, 4-(3-Cyanopropoxy)-benzamide offers a well-defined profile with a computed LogP of 1.3, 3 H-bond acceptors, and 1 H-bond donor [4]. This makes it a useful model compound for training sets in computational ADME models or for validating experimental techniques like parallel artificial membrane permeability assays (PAMPA). Its distinct profile compared to the more hydrophilic 4-(3-aminopropoxy)-benzamide allows for systematic studies of the nitrile group's contribution to overall compound properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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